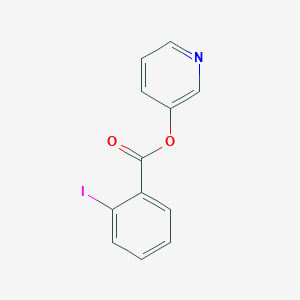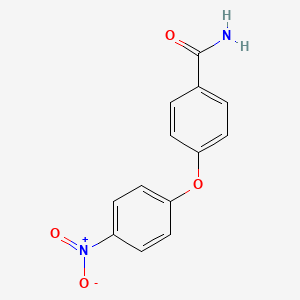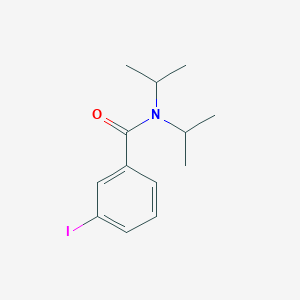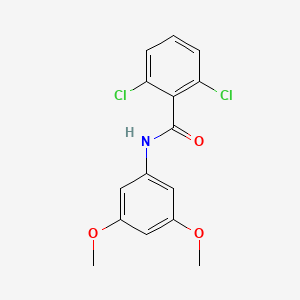
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as fenoxaprop-p-ethyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their selective action on grass weeds and low toxicity to mammals.
作用機序
Fenoxaprop-p-ethyl selectively targets grass weeds by binding to the ACC enzyme in a specific pocket that is only present in grasses. This binding interferes with the normal functioning of the enzyme, leading to a buildup of toxic intermediates that disrupt the plant's metabolism and ultimately cause cell death.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause eye and skin irritation in humans and is classified as a skin sensitizer. It is also toxic to aquatic organisms and should be used with caution near water bodies.
実験室実験の利点と制限
Fenoxaprop-p-ethyl is a valuable tool for studying the biochemistry and physiology of grass weeds. Its selective action allows researchers to target specific weeds without harming other plants. However, its toxicity to aquatic organisms and potential for skin and eye irritation make it important to handle with care in the laboratory.
将来の方向性
There are several areas of research that could benefit from further study of N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl. These include:
1. Development of new herbicides based on the AOPP family that have improved selectivity and lower toxicity to non-target organisms.
2. Investigation of the molecular mechanisms underlying this compound-ethyl's selectivity for grass weeds.
3. Study of the effects of this compound-ethyl on the soil microbiome and its potential impact on soil health.
4. Evaluation of the potential for this compound-ethyl to accumulate in the environment and its long-term effects on ecosystems.
5. Investigation of the potential for this compound-ethyl to be used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Conclusion:
Fenoxaprop-p-ethyl is a widely used herbicide that is known for its selective action on grass weeds and low toxicity to mammals. Its mode of action has been extensively studied, and it is a valuable tool for studying the biochemistry and physiology of grass weeds. However, its potential for skin and eye irritation and toxicity to aquatic organisms make it important to handle with care in the laboratory. Further research is needed to fully understand the environmental impact of this compound-ethyl and its potential for use in sustainable agriculture.
合成法
Fenoxaprop-p-ethyl can be synthesized by reacting 2-(2,4,5-trichlorophenoxy)acetic acid with 3-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then reacted with ethyl chloroformate to yield N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl.
科学的研究の応用
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and mode of action. It is known to inhibit acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to a buildup of toxic intermediates and ultimately cell death in the targeted weeds.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FNO2/c15-10-5-12(17)13(6-11(10)16)21-7-14(20)19-9-3-1-2-8(18)4-9/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNOPUHTQJORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)

![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)

